molecular formula C12H16ClN B6196834 3-(1-phenylcyclopropyl)azetidine hydrochloride CAS No. 2680527-96-0

3-(1-phenylcyclopropyl)azetidine hydrochloride

Cat. No.: B6196834
CAS No.: 2680527-96-0
M. Wt: 209.7
InChI Key:
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Description

3-(1-phenylcyclopropyl)azetidine hydrochloride is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-phenylcyclopropyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-phenylcyclopropylamine with a suitable azetidine precursor in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes, focusing on yield, purity, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

3-(1-phenylcyclopropyl)azetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 3-(1-phenylcyclopropyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-phenylcyclopropyl)azetidine hydrochloride is unique due to the combination of the azetidine ring and the phenylcyclopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-phenylcyclopropyl)azetidine hydrochloride involves the reaction of 1-phenylcyclopropanecarboxylic acid with ethylenediamine, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "1-phenylcyclopropanecarboxylic acid", "ethylenediamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "1. 1-phenylcyclopropanecarboxylic acid is reacted with ethylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 3-(1-phenylcyclopropyl)azetidine.", "2. The resulting product is then reduced with sodium borohydride to form 3-(1-phenylcyclopropyl)azetidine hydrochloride.", "3. The final step involves quaternization of the amine group with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS No.

2680527-96-0

Molecular Formula

C12H16ClN

Molecular Weight

209.7

Purity

95

Origin of Product

United States

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